![molecular formula C21H19N3O4S2 B2990298 N-(5-acetyl-4-methylthiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide CAS No. 441290-27-3](/img/structure/B2990298.png)
N-(5-acetyl-4-methylthiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide
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Description
N-(5-acetyl-4-methylthiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide, also known as AMTB, is a compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. AMTB is a small molecule inhibitor of a specific ion channel, the transient receptor potential melastatin 8 (TRPM8), which is involved in various physiological and pathological processes.
Scientific Research Applications
Chronic Diabetic Complications
A novel series of highly potent and selective inhibitors for aldose reductase, a key enzyme implicated in chronic diabetic complications, has been identified. One lead candidate, lidorestat, demonstrated significant efficacy in lowering nerve and lens sorbitol levels, normalizing polyols, and reducing motor nerve conduction velocity deficits in diabetic rat models, indicating its potential for treating chronic diabetic complications (M. V. Van Zandt et al., 2005).
Anticancer Activity
Several studies have focused on the synthesis and evaluation of compounds for anticancer activity. For instance, a series of 4-(3'-indolyl)oxazole congeners showed cytotoxicity against various cancer cell lines, with some compounds exhibiting high selectivity and potency. These findings highlight the potential of these compounds as anticancer agents (Dalip Kumar et al., 2010).
Antipsychotic Agents
Research into heterocyclic carboxamides as potential antipsychotic agents revealed that certain derivatives possess potent in vitro and in vivo activities, suggesting their potential as antipsychotic medications. These compounds demonstrated significant binding to dopamine D2, serotonin 5-HT2, and 5-HT1a receptors, with a notable ability to antagonize apomorphine-induced behaviors in mice (M. H. Norman et al., 1996).
Anti-inflammatory and Antimicrobial Activity
Compounds such as N-(3-chloro-2-oxo-4-phenyl-1-azetidinyl)-4-[4,5-dihydro-4(1H-indolyl-3-yylmethylene)-2-methyl-5-oxo-1H-imidazol-1-yl-(substituted benzylidene)] benzamides have been prepared and tested for their anti-inflammatory activity. The most active compounds in this series were compared with non-steroidal anti-inflammatory drugs (NSAIDS) for their efficacy and ulcerogenic activities, showcasing the potential for new therapeutic agents (R. Kalsi et al., 1990).
properties
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(2,3-dihydroindol-1-ylsulfonyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S2/c1-13-19(14(2)25)29-21(22-13)23-20(26)16-7-9-17(10-8-16)30(27,28)24-12-11-15-5-3-4-6-18(15)24/h3-10H,11-12H2,1-2H3,(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXKLFYITKHONHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-acetyl-4-methylthiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide |
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